![molecular formula C15H10ClF3N2 B2745575 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole CAS No. 344277-46-9](/img/structure/B2745575.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole
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Overview
Description
“3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole” is a complex organic compound. It contains a trifluoromethyl group (CF3) and a chloro group (Cl) attached to a pyridine ring, which is further connected to an indole ring with a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, trifluoromethylpyridines, which are key structural motifs in this compound, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (CF3) and the chloro group (Cl) are attached to a pyridine ring, which is further connected to an indole ring with a methyl group .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Enzymes : Researchers have explored this compound’s potential as an inhibitor for specific enzymes. For instance, it has been optimized for potency toward AcpS-PPTase, which plays a crucial role in bacterial fatty acid biosynthesis .
Organic Synthesis
- Key Intermediate : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor to our compound, is valuable in the synthesis of fluazifop, an herbicide. Efficient one-step reactions for its production have been explored .
Materials Science
- Chelating Unit : The compound’s bis(5-(trifluoromethyl)pyridin-2-yl)amine chelating unit has been investigated for its coordination chemistry. It offers potential applications in materials design and catalysis .
Environmental Analysis
- Residue Levels : Researchers have used chromatographic methods to analyze residue levels of fluopimomide, a related compound, in environmental samples. These studies contribute to risk assessments and environmental protection .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its targets (like pptases) and inhibit their function, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Given the potential inhibition of pptases, it can be inferred that the compound might affect the post-translational modification pathways essential to bacterial cell viability and virulence .
Pharmacokinetics
An advanced analogue of a similar compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that the compound might lead to the attenuation of secondary metabolism and thwarting bacterial growth .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUZKSKLYCWMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole |
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